Cas no 14731-14-7 (5-(Bromoacetyl)-3-phenylisoxazole)

5-(Bromoacetyl)-3-phenylisoxazole is a versatile brominated isoxazole derivative commonly employed as a key intermediate in organic synthesis and pharmaceutical research. Its reactive bromoacetyl group facilitates efficient alkylation and cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The phenyl-substituted isoxazole core enhances stability while maintaining reactivity, suitable for nucleophilic substitutions or further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its well-defined structure and high purity ensure reproducibility in synthetic applications. Proper handling is advised due to its potential lachrymatory and irritant properties.
5-(Bromoacetyl)-3-phenylisoxazole structure
14731-14-7 structure
Product Name:5-(Bromoacetyl)-3-phenylisoxazole
CAS No:14731-14-7
MF:C11H8BrNO2
MW:266.090722084045
MDL:MFCD00173898
CID:135542
PubChem ID:2735532
Update Time:2025-10-21

5-(Bromoacetyl)-3-phenylisoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromoacetyl)-3-phenylisoxazole
    • 2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone
    • 2-Bromo-1-(3-phenylisoxazol-5-yl)ethan-1-one
    • 2-Bromo-1-(3-Phenyl-1,2-Oxazol-5-Yl)Ethan-1-One
    • 2-bromo-1-(3-phenylisoxazol-5-yl)ethanone
    • Ethanone, 2-bromo-1-(3-phenyl-5-isoxazolyl)-
    • 14731-14-7
    • FT-0611338
    • CS-0313069
    • MFCD00173898
    • 5-bromoacetyl-3-phenylisoxazole
    • EN300-23973
    • DTXSID60370776
    • AKOS005203413
    • A808634
    • 2-bromo-1-(3-phenylisoxazol-5-yl)ethan-1-one, AldrichCPR
    • 2-bromo-1-(3-phenylisoxazol-5-yl)-ethanone
    • SCHEMBL1435521
    • 2-Bromo-1-(3-phenyl-isoxazol-5-yl)-ethanone
    • XTBXGZOVSCTNEC-UHFFFAOYSA-N
    • DB-042879
    • G62264
    • CHEMBL5290177
    • MDL: MFCD00173898
    • Inchi: 1S/C11H8BrNO2/c12-7-10(14)11-6-9(13-15-11)8-4-2-1-3-5-8/h1-6H,7H2
    • InChI Key: XTBXGZOVSCTNEC-UHFFFAOYSA-N
    • SMILES: BrCC(C1=CC(C2C=CC=CC=2)=NO1)=O

Computed Properties

  • Exact Mass: 264.97400
  • Monoisotopic Mass: 264.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.1A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.516
  • Melting Point: 109 °C
  • Boiling Point: 416.8°Cat760mmHg
  • Flash Point: 205.9°C
  • Refractive Index: 1.587
  • PSA: 43.10000
  • LogP: 2.91920
  • Solubility: Not determined

5-(Bromoacetyl)-3-phenylisoxazole Security Information

  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

5-(Bromoacetyl)-3-phenylisoxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(Bromoacetyl)-3-phenylisoxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
017227-250mg
5-(Bromoacetyl)-3-phenylisoxazole
14731-14-7 95%
250mg
£50.00 2022-02-28
Fluorochem
017227-1g
5-(Bromoacetyl)-3-phenylisoxazole
14731-14-7 95%
1g
£87.00 2022-02-28
Fluorochem
017227-5g
5-(Bromoacetyl)-3-phenylisoxazole
14731-14-7 95%
5g
£270.00 2022-02-28
TRC
B997610-100mg
5-(Bromoacetyl)-3-phenylisoxazole
14731-14-7
100mg
$ 50.00 2022-06-06
TRC
B997610-500mg
5-(Bromoacetyl)-3-phenylisoxazole
14731-14-7
500mg
$ 135.00 2022-06-06
TRC
B997610-1g
5-(Bromoacetyl)-3-phenylisoxazole
14731-14-7
1g
$ 230.00 2022-06-06
Apollo Scientific
OR1268-250mg
5-(Bromoacetyl)-3-phenylisoxazole
14731-14-7 95%
250mg
£20.00 2025-02-19
Apollo Scientific
OR1268-1g
5-(Bromoacetyl)-3-phenylisoxazole
14731-14-7 95%
1g
£50.00 2025-02-19
Apollo Scientific
OR1268-5g
5-(Bromoacetyl)-3-phenylisoxazole
14731-14-7 95%
5g
£190.00 2025-02-19
Ambeed
A186732-5g
2-Bromo-1-(3-phenylisoxazol-5-yl)ethanone
14731-14-7 95%
5g
$233.0 2024-08-03

5-(Bromoacetyl)-3-phenylisoxazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:14731-14-7)5-(Bromoacetyl)-3-phenylisoxazole
Order Number:A808634
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):210.0
Email:sales@amadischem.com

Additional information on 5-(Bromoacetyl)-3-phenylisoxazole

Professional Introduction to 5-(Bromoacetyl)-3-phenylisoxazole (CAS No. 14731-14-7)

5-(Bromoacetyl)-3-phenylisoxazole, a compound with the chemical identifier CAS No. 14731-14-7, is a versatile intermediate in the field of pharmaceutical and chemical research. This heterocyclic compound features a bromoacetyl group attached to a phenyl-substituted isoxazole ring, making it a valuable building block for synthesizing more complex molecules. Its unique structural properties have garnered significant interest in recent years, particularly in the development of novel bioactive agents.

The 5-(Bromoacetyl)-3-phenylisoxazole molecule exhibits a high degree of reactivity due to the presence of both the bromine atom and the acetyl group. These functional groups allow for diverse chemical transformations, including nucleophilic substitution reactions, which are pivotal in medicinal chemistry for constructing target-specific ligands. The phenylisoxazole core is known for its stability and ability to participate in various interactions with biological targets, making it an attractive scaffold for drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). The 5-(Bromoacetyl)-3-phenylisoxazole has emerged as a key intermediate in this endeavor. Its ability to form covalent bonds with reactive cysteine residues in protein targets has been exploited to create potent and selective inhibitors. For instance, studies have demonstrated its utility in designing inhibitors for kinases and other enzymes involved in cancer pathways. The bromoacetyl group serves as an excellent handle for conjugation with various biomolecules, enhancing the pharmacological properties of the final compounds.

The pharmaceutical industry has shown particular interest in derivatives of 5-(Bromoacetyl)-3-phenylisoxazole due to their potential therapeutic applications. Researchers have leveraged its reactivity to develop probes for biochemical assays and tools for elucidating protein function. Additionally, the compound's structural features make it suitable for generating libraries of compounds for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead candidates for further optimization.

One notable application of 5-(Bromoacetyl)-3-phenylisoxazole is in the synthesis of radiolabeled probes used in imaging studies. The bromine atom can be readily replaced with radioactive isotopes, allowing researchers to track biological processes non-invasively using techniques such as positron emission tomography (PET). This has opened up new avenues for studying disease mechanisms and evaluating drug efficacy in preclinical models.

The synthesis of 5-(Bromoacetyl)-3-phenylisoxazole involves multi-step organic reactions that highlight its synthetic utility. Typically, it is prepared from commercially available precursors through a sequence of bromination, cyclization, and acetylation steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible to researchers worldwide.

The growing body of literature on derivatives of CAS No. 14731-14-7 underscores its importance as a chemical entity. Researchers have reported novel synthetic routes, mechanistic insights, and biological evaluations that collectively contribute to our understanding of its potential applications. These studies not only expand the compound's utility but also provide valuable insights into designing next-generation bioactive molecules.

In conclusion, 5-(Bromoacetyl)-3-phenylisoxazole (CAS No. 14731-14-7) is a multifunctional compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for synthesizing bioactive agents targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14731-14-7)5-(Bromoacetyl)-3-phenylisoxazole
A808634
Purity:99%
Quantity:5g
Price ($):210.0
Email